Comprehensive Toxicity Profile and Safety Data Sheet (SDS) for 1-Ethyl-4-(sulfinylamino)benzene: A Technical Guide for Chemical Development
Comprehensive Toxicity Profile and Safety Data Sheet (SDS) for 1-Ethyl-4-(sulfinylamino)benzene: A Technical Guide for Chemical Development
As drug development and synthetic methodologies increasingly rely on highly reactive electrophilic intermediates, understanding the precise behavioral and toxicological profiles of these compounds is paramount. 1-Ethyl-4-(sulfinylamino)benzene (also known as 4-ethyl-N-sulfinylaniline) is a potent N-sulfinylamine derivative utilized in complex organic synthesis, such as the generation of primary sulfonamides and iminoesters [4].
However, the very electrophilicity that makes the −N=S=O functional group synthetically valuable also renders it highly hazardous. This whitepaper provides an in-depth, mechanistically grounded safety and toxicity profile for 1-Ethyl-4-(sulfinylamino)benzene, moving beyond standard safety data sheets to explain the causality behind its handling requirements and biological risks.
Physicochemical Profiling
Understanding the physical state and baseline properties of 1-Ethyl-4-(sulfinylamino)benzene is the first step in predicting its environmental behavior and exposure risks. The compound exists as a moisture-sensitive liquid that requires rigorous inert-atmosphere storage [1, 5].
Table 1: Identification and Physicochemical Data
| Property | Value |
| Chemical Name | 1-Ethyl-4-(sulfinylamino)benzene |
| Common Synonyms | 4-Ethyl-N-sulfinylaniline; p-ethyl-N-sulfinylaniline |
| CAS Registry Number | 63499-84-3 |
| Molecular Formula | C8H9NOS |
| Molecular Weight | 167.23 g/mol |
| Boiling Point | 244.9 ± 19.0 °C (Predicted) |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) |
Data synthesized from chemical repositories and predictive models [1, 2].
Mechanistic Toxicology and Hazard Profiling
The toxicity of 1-Ethyl-4-(sulfinylamino)benzene is not monolithic; it operates via a dual-threat mechanism driven by its structure. The hazards are highly conserved across the N-sulfinylaniline chemotype [3].
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Hydrolytic Degradation (The Indirect Threat): The −N=S=O group is acutely sensitive to water. Upon contact with moisture in the air or mucosal membranes (eyes, respiratory tract), the compound undergoes rapid hydrolysis. This reaction yields sulfur dioxide ( SO2 ) —a highly toxic, corrosive gas—and 4-ethylaniline [4]. The exothermic release of SO2 is the primary driver for severe respiratory and ocular irritation. Furthermore, systemic absorption of the resulting 4-ethylaniline can induce methemoglobinemia, a condition where hemoglobin is oxidized, drastically reducing oxygen transport in the blood.
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Electrophilic Adduction (The Direct Threat): In biological systems, the highly electrophilic sulfur atom in the sulfinylamino group can bypass hydrolysis and react directly with biological nucleophiles (such as the thiol groups of cysteine or the ϵ -amino groups of lysine on proteins). This covalent modification (haptenization) alters native proteins, triggering a strong immune response that leads to severe allergic sensitization and occupational asthma [6].
Mechanistic pathways of 1-Ethyl-4-(sulfinylamino)benzene toxicity via hydrolysis and adduction.
Table 2: GHS Hazard Classification & Mechanistic Rationale
| Hazard Code | Description | Mechanism of Action |
| H315 | Causes skin irritation | Electrophilic adduction to epidermal proteins and localized SO2 generation. |
| H319 | Causes serious eye irritation | Rapid hydrolysis in ocular fluid yielding corrosive sulfurous acid. |
| H334 | May cause allergy/asthma symptoms | Haptenization of respiratory tract proteins leading to immune sensitization. |
| H335 | May cause respiratory irritation | Exothermic release of SO2 gas upon inhalation of vapors. |
Hazard classifications are extrapolated from conserved N-sulfinylaniline derivatives [2, 3].
Advanced Safety Data Sheet (SDS) Guidelines
Standard SDS protocols often tell you what to do, but field-proven safety requires knowing why.
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Engineering Controls: All manipulations must be performed in a strictly anhydrous environment (e.g., a nitrogen-filled glovebox or via Schlenk line techniques). Fume hoods must have high-velocity airflow to immediately evacuate any SO2 generated from accidental moisture exposure.
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Personal Protective Equipment (PPE): Standard surgical masks or N95s are entirely ineffective. Personnel must use a respirator equipped with an ABEK filter [5]. The 'E' component is critical here, as it specifically neutralizes acidic gases like SO2 , while the 'A' component captures the organic aniline vapors. Heavy-duty butyl rubber gloves are required, as standard nitrile may degrade upon prolonged contact with aniline derivatives.
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Storage: Store at 2-8°C under a blanket of ultra-high-purity (UHP) Argon or Nitrogen [5]. The container must be sealed with parafilm or Teflon tape to prevent ambient humidity intrusion.
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Spill Response: NEVER use water. Water will trigger a runaway hydrolysis reaction, flooding the lab with SO2 . Spills should be covered with a dry, inert absorbent (like sand or vermiculite) mixed with a weak solid base (e.g., sodium bicarbonate) to safely neutralize the latent sulfur dioxide.
Experimental Protocols: Stability and Hydrolysis Kinetics
To safely utilize 1-Ethyl-4-(sulfinylamino)benzene in drug development, chemists must understand its exact degradation rate under specific humidity conditions. The following protocol outlines a self-validating kinetic assay to measure hydrolysis.
By correlating the disappearance of the −N=S=O signals in NMR with the stoichiometric capture of SO2 in a secondary trap, the system self-validates the hydrolysis pathway without confounding variables (such as spontaneous polymerization).
Step-by-Step Methodology
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Anhydrous Baseline Setup: Inside an argon-filled glovebox, dissolve 0.5 mmol of 1-Ethyl-4-(sulfinylamino)benzene in 0.5 mL of strictly anhydrous CDCl3 . Transfer the solution to a J. Young NMR tube (which features a Teflon valve to maintain the inert atmosphere).
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Baseline Acquisition: Acquire a baseline 1H and 13C NMR spectrum to confirm the integrity of the starting material. The ethyl group and aromatic protons will serve as internal integration standards.
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Controlled Moisture Introduction (Titration): Using a gas-tight microsyringe, inject a precisely calculated stoichiometric spike of D2O (e.g., 0.1 equivalents) into the NMR tube. Reseal immediately.
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Real-Time Kinetic Monitoring: Insert the tube into the NMR spectrometer. Run a pre-programmed array of 1H NMR scans every 5 minutes for 12 hours. Track the disappearance of the starting material's aromatic signals and the emergence of the 4-ethylaniline signals.
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SO2 Evolution Trapping: To validate that hydrolysis is the sole degradation pathway, vent the headspace of the J. Young tube through a secondary bubbler containing a known concentration of iodine/starch solution. The SO2 gas will reduce the iodine, causing the blue color to fade. Titrating the remaining iodine provides a precise molar count of SO2 released.
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Data Synthesis: Calculate the half-life ( t1/2 ) of the compound by plotting the logarithmic decay of the NMR integration values against time, cross-referenced with the SO2 yield.
Step-by-step experimental workflow for evaluating sulfinylamine hydrolysis kinetics.
